molecular formula C11H17N3O2 B13620132 Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate

Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate

Cat. No.: B13620132
M. Wt: 223.27 g/mol
InChI Key: HHYXNCMNNHJXJL-UHFFFAOYSA-N
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Description

Methyl 2-(cyclopropylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanoate (CAS: 1249664-53-6) is an ester derivative featuring a cyclopropylamino group, a methyl substituent, and a pyrazole ring. Its molecular weight is 223.28 g/mol, and it is reported with a purity of 98% . Notably, this compound and its analogs are listed as discontinued by CymitQuimica, limiting commercial availability .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 2-(cyclopropylamino)-2-methyl-3-pyrazol-1-ylpropanoate

InChI

InChI=1S/C11H17N3O2/c1-11(10(15)16-2,13-9-4-5-9)8-14-7-3-6-12-14/h3,6-7,9,13H,4-5,8H2,1-2H3

InChI Key

HHYXNCMNNHJXJL-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC=N1)(C(=O)OC)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate typically involves the reaction of cyclopropylamine with a suitable pyrazole derivative under controlled conditions. One common method involves the condensation of cyclopropylamine with a pyrazole carboxylic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Methyl 2-(isopropylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanoate

The closest structural analog is Methyl 2-(isopropylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanoate (CAS: 1249000-12-1), which substitutes the cyclopropylamino group with an isopropylamino moiety . The key differences between these compounds are summarized below:

Property Methyl 2-(cyclopropylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanoate Methyl 2-(isopropylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanoate
CAS Number 1249664-53-6 1249000-12-1
Amino Substituent Cyclopropylamino (rigid, strained ring) Isopropylamino (branched, flexible)
Molecular Weight (g/mol) 223.28 223.28 (exact value not explicitly stated; inferred from structural similarity)
Commercial Status Discontinued Discontinued
Key Implications of Substituent Differences:

The isopropylamino group’s branched structure may increase lipophilicity, affecting solubility and membrane permeability.

Electronic Effects: Cyclopropane’s electron-withdrawing character (via conjugation of its C-C bonds) could modulate the basicity of the adjacent amino group, altering reactivity in synthetic pathways or biological environments.

Stability :

  • Cyclopropane rings are prone to ring-opening reactions under acidic or oxidative conditions, which might reduce the compound’s stability relative to the isopropyl analog.

Broader Context: Epoxide-Containing Analogs

These epoxide derivatives are utilized as monomers for introducing protected amines, highlighting the versatility of ester-amino scaffolds in polymer chemistry. However, the absence of pyrazole or cyclopropane motifs in these compounds limits direct comparability.

Research Findings and Data Limitations

  • Synthesis and Characterization: No synthetic routes or spectroscopic data (e.g., NMR, HPLC) are provided in the evidence for the target compound or its analog.

Biological Activity

Methyl 2-(cyclopropylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Chemical Structure:

  • Molecular Formula: C11H17N3O2
  • Molecular Weight: 223.27 g/mol
  • IUPAC Name: this compound
  • CAS Number: 1249664-53-6

The synthesis typically involves the reaction of cyclopropylamine with a pyrazole derivative, often using coupling agents such as EDCI and bases like triethylamine to facilitate the reaction under controlled conditions .

This compound exhibits its biological effects through interaction with specific molecular targets. It may modulate enzyme activity, particularly those involved in inflammatory pathways, potentially leading to anti-inflammatory effects. The compound's structural features allow it to bind effectively to these targets, influencing various biological processes.

Anticancer Potential

The compound is also being explored for anticancer applications. Preliminary studies suggest that it may interfere with cancer cell proliferation through mechanisms that are yet to be fully elucidated. For instance, similar pyrazole derivatives have shown promise in inhibiting tumor growth in xenograft models .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Pendergrass et al. (2014)Investigated the anti-tumor activity of pyrazole derivatives; suggested potential for similar compounds in inhibiting tumor growth .
ChemBK DatabaseReported on the synthesis and characterization of related pyrazole compounds, indicating a trend towards exploring their bioactivity .
ResearchGate PublicationDiscussed the synthesis and in-vitro activity of substituted quinazoline derivatives, highlighting the importance of structural modifications in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 2-(cyclopropylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanoate, and how is regioselectivity ensured during pyrazole substitution?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving condensation and aza-Michael addition reactions. For example, regioselective pyrazole substitution is achieved by optimizing reaction conditions (e.g., solvent polarity, temperature) to favor 1H-pyrazole-1-yl positioning, as demonstrated in analogous α-amino acid syntheses . Catalytic methods or protecting group strategies (e.g., benzyloxycarbonyl) may further enhance selectivity. Structural analogs like Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate highlight the importance of halogenated intermediates for functionalization .

Q. Which spectroscopic techniques are critical for characterizing the stereochemistry and functional groups of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry and substituent positions. 1^1H and 13^13C NMR can identify cyclopropylamino and pyrazole protons, while 2D techniques (COSY, NOESY) resolve spatial arrangements. High-resolution mass spectrometry (HRMS) validates molecular weight, and infrared (IR) spectroscopy confirms ester carbonyl and amine groups. For crystallographic validation, single-crystal X-ray diffraction using SHELX software provides unambiguous structural data .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyclopropylamino group in nucleophilic or acidic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess the cyclopropyl ring’s strain and electronic effects on the amino group’s nucleophilicity. Solvent models (e.g., PCM) simulate physiological conditions to predict hydrolysis kinetics. Studies on similar cyclopropane-containing compounds suggest that ring-opening reactions under acidic conditions can be mitigated by steric hindrance from the methyl substituent .

Q. What strategies address enantiomeric purity challenges during synthesis, particularly for the cyclopropylamino moiety?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands in transition metal complexes) can enforce enantioselectivity. For example, (R)-Methyl 2-hydroxy-3-(1H-pyrazol-1-yl)propanoate derivatives demonstrate the utility of enzymatic resolution using lipases to isolate desired stereoisomers . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) further purifies enantiomers, with mobile phase optimization (hexane/isopropanol) enhancing separation efficiency.

Q. How do hydrolytic stability studies inform the design of prodrugs incorporating this compound’s methyl ester group?

  • Methodological Answer : Kinetic studies in buffer solutions at varying pH (1.2–7.4) quantify ester hydrolysis rates. Pseudo-first-order kinetics models identify degradation pathways, while substituent effects (e.g., electron-withdrawing groups on pyrazole) modulate stability. Analogous benzoimidazole esters show that steric shielding of the ester group prolongs half-life under physiological conditions .

Experimental Design & Data Analysis

Q. What in vitro models are appropriate for evaluating the bioactivity of this compound, and how should cytotoxicity assays be structured?

  • Methodological Answer : Non-small lung cancer A549 cells are a validated model for pyrazole derivatives, with apoptosis assays (e.g., Annexin V/PI staining) quantifying cell death. Dose-response curves (0.1–100 μM) determine IC50_{50} values, while control compounds (e.g., cisplatin) benchmark activity. Synergy studies with kinase inhibitors or DNA-damaging agents require combinatorial dosing matrices .

Q. How can HPLC methods be optimized to quantify this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with C18 columns (e.g., 5 μm, 250 × 4.6 mm) and UV detection (λ = 254 nm) is effective. Mobile phases (acetonitrile/water with 0.1% trifluoroacetic acid) improve peak symmetry, while gradient elution (10–90% acetonitrile over 20 min) resolves complex mixtures. Validation parameters (linearity, LOD/LOQ, recovery ≥95%) follow ICH guidelines, as seen in pantoprazole sodium analyses .

Data Contradictions & Refinement

Q. How should conflicting crystallographic data on pyrazole ring conformation be resolved?

  • Methodological Answer : Discrepancies in pyrazole torsion angles may arise from packing effects or disorder. Refinement in SHELXL with TWIN/BASF commands corrects for twinning, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O bonds) influencing conformation. WinGX software integrates Fourier maps and difference density plots to validate atomic positions .

Q. What analytical pitfalls arise in interpreting mass spectra of degradation products?

  • Methodological Answer : Degradation adducts (e.g., cyclopropane ring-opened fragments) may produce ambiguous HRMS signals. MS/MS fragmentation patterns differentiate between isobaric species, while isotopic labeling (e.g., 15^{15}N in the amino group) tracks cleavage pathways. Cross-referencing with NMR data ensures accurate structural assignments .

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